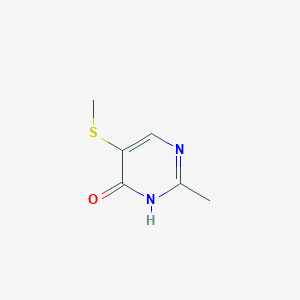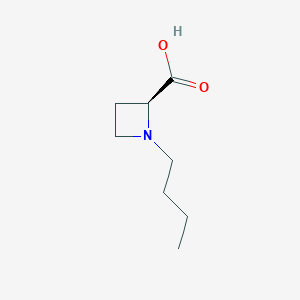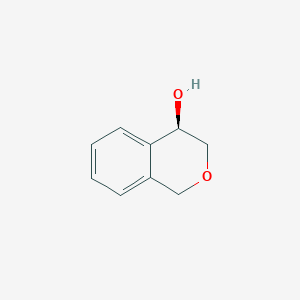
2,2'-(Thiophene-3,4-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Thiophene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol . This compound features a thiophene ring substituted with two acetonitrile groups at the 3 and 4 positions. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 2,2’-(Thiophene-3,4-diyl)diacetonitrile typically involves the reaction of thiophene derivatives with acetonitrile in the presence of a catalyst. One common method is the Knoevenagel condensation reaction, where thiophene-3,4-dicarbaldehyde reacts with malononitrile under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-(Thiophene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Scientific Research Applications
2,2’-(Thiophene-3,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 2,2’-(Thiophene-3,4-diyl)diacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
2,2’-(Thiophene-3,4-diyl)diacetonitrile can be compared with other thiophene derivatives such as:
2,2’-(Thiophene-2,3-diyl)diacetonitrile: Similar structure but with different substitution positions, leading to variations in reactivity and properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A more complex thiophene derivative with additional thiophene rings, used in advanced materials and electronics.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT): A polymeric thiophene derivative used in organic electronics.
These comparisons highlight the unique properties and applications of 2,2’-(Thiophene-3,4-diyl)diacetonitrile in various fields.
Properties
Molecular Formula |
C8H6N2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-3-1-7-5-11-6-8(7)2-4-10/h5-6H,1-2H2 |
InChI Key |
GCMRDVHZRNKJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)







![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)



